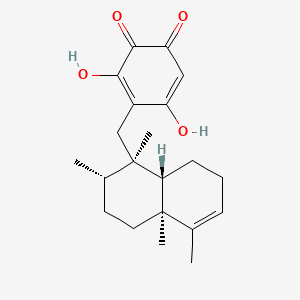
2-Naphthaleneacetic acid, 6-methoxy-alpha-methyl-, (1,4-piperazinediyl)diethylene ester, (S-(R*,R*))-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthaleneacetic acid, 6-methoxy-alpha-methyl-, (1,4-piperazinediyl)diethylene ester, (S-(R*,R*))- is a complex organic compound known for its significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a naphthalene ring substituted with methoxy and methyl groups, and a piperazine moiety linked through diethylene ester chains.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthaleneacetic acid, 6-methoxy-alpha-methyl-, (1,4-piperazinediyl)diethylene ester, (S-(R*,R*))- typically involves multiple steps, starting from the basic naphthalene structure. The process includes:
Methoxylation: Introduction of a methoxy group at the 6-position of the naphthalene ring.
Methylation: Addition of a methyl group at the alpha position of the acetic acid side chain.
Esterification: Formation of the ester linkage with diethylene glycol.
Piperazine Incorporation: Attachment of the piperazine ring through the diethylene ester linkage.
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. The use of high-pressure reactors and specific catalysts can facilitate the methoxylation and methylation steps, while esterification and piperazine incorporation are typically carried out under controlled temperature and pH conditions to ensure the desired stereochemistry.
Análisis De Reacciones Químicas
Types of Reactions
2-Naphthaleneacetic acid, 6-methoxy-alpha-methyl-, (1,4-piperazinediyl)diethylene ester, (S-(R*,R*))- undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The ester linkages can be reduced to alcohols.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed.
Major Products
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and diols.
Substitution: Halogenated and nitrated derivatives.
Aplicaciones Científicas De Investigación
2-Naphthaleneacetic acid, 6-methoxy-alpha-methyl-, (1,4-piperazinediyl)diethylene ester, (S-(R*,R*))- has diverse applications in scientific research:
Chemistry: Used as a chiral ligand in the synthesis of organotin (IV) carboxylate metal complexes.
Biology: Investigated for its potential as a nonsteroidal anti-inflammatory molecule (NSAID).
Medicine: Explored for its inhibitory effects on cyclooxygenase (COX-1 and COX-2) enzymes.
Industry: Utilized in the production of various pharmaceuticals and agrochemicals.
Mecanismo De Acción
The compound exerts its effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). By blocking these enzymes, it reduces the synthesis of prostaglandins, which are mediators of inflammation and pain . The molecular targets include the active sites of COX enzymes, where the compound binds and prevents the conversion of arachidonic acid to prostaglandins.
Comparación Con Compuestos Similares
Similar Compounds
Naproxen: Another nonsteroidal anti-inflammatory drug (NSAID) with a similar naphthalene structure.
Ibuprofen: A widely used NSAID with a different core structure but similar mechanism of action.
Ketoprofen: An NSAID with a benzophenone core, differing in structure but similar in function.
Uniqueness
2-Naphthaleneacetic acid, 6-methoxy-alpha-methyl-, (1,4-piperazinediyl)diethylene ester, (S-(R*,R*))- is unique due to its specific ester linkage with piperazine, which imparts distinct pharmacokinetic properties and potentially enhanced therapeutic effects compared to other NSAIDs .
Propiedades
Número CAS |
97699-69-9 |
|---|---|
Fórmula molecular |
C36H42N2O6 |
Peso molecular |
598.7 g/mol |
Nombre IUPAC |
2-[4-[2-[(2S)-2-(6-methoxynaphthalen-2-yl)propanoyl]oxyethyl]piperazin-1-yl]ethyl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate |
InChI |
InChI=1S/C36H42N2O6/c1-25(27-5-7-31-23-33(41-3)11-9-29(31)21-27)35(39)43-19-17-37-13-15-38(16-14-37)18-20-44-36(40)26(2)28-6-8-32-24-34(42-4)12-10-30(32)22-28/h5-12,21-26H,13-20H2,1-4H3/t25-,26-/m0/s1 |
Clave InChI |
SMTKYORFZSFAQI-UIOOFZCWSA-N |
SMILES isomérico |
C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OCCN3CCN(CC3)CCOC(=O)[C@@H](C)C4=CC5=C(C=C4)C=C(C=C5)OC |
SMILES canónico |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OCCN3CCN(CC3)CCOC(=O)C(C)C4=CC5=C(C=C4)C=C(C=C5)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


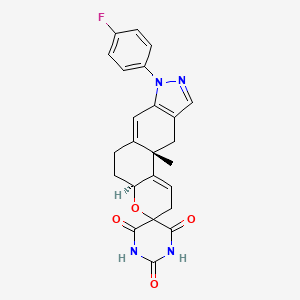
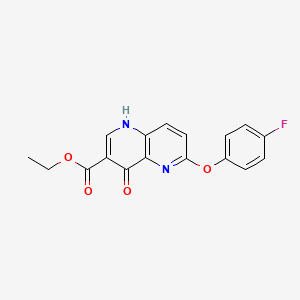
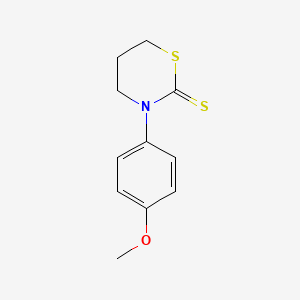


![1,3,5-Tris[(1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-en-2-yl)methyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B12789352.png)



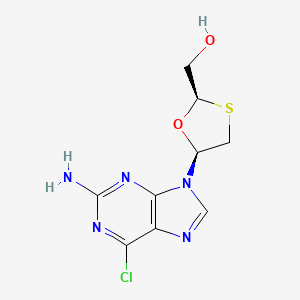
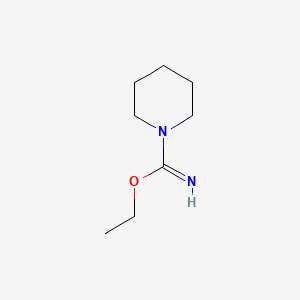
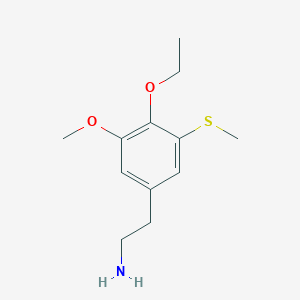
![2-[[7-chloro-5-(2-chlorophenyl)-4-methyl-3,5-dihydro-1,4-benzodiazepin-2-yl]sulfanyl]-N,N-dimethylethanamine](/img/structure/B12789387.png)
